Cas no 2229251-55-0 (2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine)

2,2-Difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoroethylamine and 2-methylpyridine moieties enhances its reactivity and selectivity, making it a valuable intermediate in the synthesis of bioactive compounds. Its structural features, including the electron-withdrawing fluorine atoms, can improve metabolic stability and binding affinity in drug development. The compound’s well-defined molecular architecture allows for precise modifications, facilitating its use in targeted chemical transformations. Suitable for controlled reactions, it offers researchers a versatile building block for exploring novel heterocyclic frameworks. Proper handling and storage under inert conditions are recommended to maintain stability.
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine structure
2229251-55-0 structure
商品名:2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
CAS番号:2229251-55-0
MF:C8H10F2N2
メガワット:172.175208568573
CID:5937681
PubChem ID:165699535

2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
    • 2229251-55-0
    • EN300-1974078
    • インチ: 1S/C8H10F2N2/c1-5-4-6(2-3-12-5)7(11)8(9)10/h2-4,7-8H,11H2,1H3
    • InChIKey: SFVZRWOHCOKXGN-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CN=C(C)C=1)N)F

計算された属性

  • せいみつぶんしりょう: 172.08120465g/mol
  • どういたいしつりょう: 172.08120465g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1974078-0.25g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
0.25g
$1038.0 2023-09-16
Enamine
EN300-1974078-2.5g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
2.5g
$2211.0 2023-09-16
Enamine
EN300-1974078-0.5g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
0.5g
$1084.0 2023-09-16
Enamine
EN300-1974078-1g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
1g
$1129.0 2023-09-16
Enamine
EN300-1974078-10g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
10g
$4852.0 2023-09-16
Enamine
EN300-1974078-5g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
5g
$3273.0 2023-09-16
Enamine
EN300-1974078-0.05g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
0.05g
$948.0 2023-09-16
Enamine
EN300-1974078-5.0g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
5g
$4806.0 2023-06-01
Enamine
EN300-1974078-1.0g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
1g
$1658.0 2023-06-01
Enamine
EN300-1974078-10.0g
2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine
2229251-55-0
10g
$7128.0 2023-06-01

2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine 関連文献

2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amineに関する追加情報

Research Brief on 2,2-Difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine (CAS: 2229251-55-0): Recent Advances and Applications

2,2-Difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine (CAS: 2229251-55-0) is a fluorinated amine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoroethylamine moiety and 2-methylpyridin-4-yl group, has shown promising potential as a building block in drug discovery and as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, highlighting its versatility and importance in modern pharmaceutical research.

One of the most notable applications of 2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the incorporation of fluorinated groups has been shown to enhance the binding affinity and metabolic stability of these inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of kinases, including EGFR and HER2, with improved pharmacokinetic profiles. The presence of the difluoroethylamine moiety was found to contribute to these enhanced properties, underscoring the compound's value in drug design.

In addition to its applications in oncology, 2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported that this compound, when incorporated into novel antimicrobial scaffolds, exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics. These findings suggest potential for further development as a next-generation antimicrobial agent.

The synthetic accessibility of 2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine has also been a focus of recent research. A 2024 paper in Organic Letters detailed a scalable and efficient synthesis route for this compound, utilizing a one-pot reductive amination strategy. This method not only improved yield and purity but also reduced the environmental impact of the synthesis, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. The availability of such efficient synthetic routes is expected to facilitate further exploration of this compound's applications.

Looking ahead, the potential of 2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine extends beyond its current applications. Preliminary data from ongoing studies suggest its utility in the development of central nervous system (CNS) drugs, owing to its ability to cross the blood-brain barrier. Additionally, its fluorinated structure makes it a candidate for use in positron emission tomography (PET) imaging probes, further expanding its relevance in biomedical research. As these studies progress, the compound's role in advancing both therapeutic and diagnostic tools is likely to grow.

In conclusion, 2,2-difluoro-1-(2-methylpyridin-4-yl)ethan-1-amine (CAS: 2229251-55-0) represents a versatile and valuable scaffold in chemical biology and medicinal chemistry. Its applications in kinase inhibition, antimicrobial therapy, and beyond highlight its potential to address unmet medical needs. With ongoing advancements in synthetic methodologies and a deepening understanding of its biological activities, this compound is poised to play a pivotal role in the future of drug discovery and development.

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